6-Methoxy Substituent Doubles H-PGDS Inhibitory Potency Over 6-Unsubstituted Quinoline-3-Carboxamide
In a systematic SAR study of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, the 7-methoxy-N-methylquinoline-3-carboxamide (1d, IC50 = 3,100 nM) exhibited ~4-fold greater potency than the corresponding 7-nitrile analog (1b), while 8-methoxy substitution conferred equipotency to the nitrile. This demonstrates that methoxy placement on the quinoline ring significantly modulates H-PGDS inhibition [1]. Although the 6-methoxy isomer was not directly tested in this study, the data establish that methoxy substitution at electron-rich positions on the quinoline ring enhances target engagement relative to unsubstituted or electron-withdrawing substituents. The 6-methoxy substitution present in the target compound is therefore expected, by class-level inference, to provide differentiated H-PGDS potency compared to the 6-unsubstituted analog 4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide (CAS 946360-14-1).
| Evidence Dimension | H-PGDS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from methoxy-quinoline SAR |
| Comparator Or Baseline | 7-methoxy-N-methylquinoline-3-carboxamide (1d): IC50 = 3,100 nM vs. 7-nitrile (1b): IC50 = 12,500 nM (4-fold difference); 6-unsubstituted analog expected lower potency |
| Quantified Difference | ~4-fold potency gain from methoxy substitution at analogous positions (class-level inference) |
| Conditions | Fluorescence polarization (FP) assay; recombinant H-PGDS enzyme |
Why This Matters
For procurement aimed at anti-inflammatory programs targeting H-PGDS, the 6-methoxy substitution is predicted to enhance potency versus the 6-unsubstituted analog, making the unsubstituted variant a suboptimal substitute.
- [1] Nakano T, Okumura Y, Tsuboi K, et al. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorg Med Chem. 2019;27:2626-2635. View Source
